4-Morpholinepropanoic acid, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinepropanoic acid, phenyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a morpholine ring, a propanoic acid moiety, and a phenyl ester group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinepropanoic acid, phenyl ester typically involves the esterification of 4-Morpholinepropanoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinepropanoic acid, phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Morpholinepropanoic acid and phenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: 4-Morpholinepropanoic acid and phenol.
Reduction: 4-Morpholinepropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
4-Morpholinepropanoic acid, phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Morpholinepropanoic acid, phenyl ester primarily involves its hydrolysis to release 4-Morpholinepropanoic acid and phenol. The ester bond is cleaved by esterases, which are enzymes that catalyze the hydrolysis of esters. The released 4-Morpholinepropanoic acid can then participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
- 4-Morpholinepropanoic acid, methyl ester
- 4-Morpholinepropanoic acid, ethyl ester
- 4-Morpholinepropanoic acid, butyl ester
Comparison: 4-Morpholinepropanoic acid, phenyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl ester counterparts. The phenyl group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound in various applications.
Properties
CAS No. |
62131-51-5 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
phenyl 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C13H17NO3/c15-13(17-12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5H,6-11H2 |
InChI Key |
RSUBLYUPBMYOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.